molecular formula C14H18N2O3 B2388389 Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955635-50-4

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No. B2388389
CAS RN: 955635-50-4
M. Wt: 262.309
InChI Key: CZTGXKHINUARTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, such as 1,2,3,4-tetrahydroisoquinoline analogs, has been discussed in various studies . The reaction was first described by Pictet and Spengler, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .


Molecular Structure Analysis

The molecular structure of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is characterized by a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N . The InChI code for a related compound, 2-acetyl-1,2,3,4-tetrahydroisoquinoline, is 1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is a compound found in fermented foods and beverages, with its levels varying based on the fermentation process and the presence of precursors like urea and cyanide. EC is recognized for its genotoxic and carcinogenic properties in several species, leading to its classification as a group 2A carcinogen by the International Agency for Research on Cancer (IARC). Research has focused on understanding its formation mechanisms and developing methods to reduce its levels in food products, highlighting the relevance of EC as a subject of scientific study beyond its direct applications (Weber & Sharypov, 2009).

Tetrahydroisoquinolines in Therapeutics

The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have been explored, particularly in the context of their anticancer properties. The US FDA's approval of trabectedin, a compound with a similar structure, for the treatment of soft tissue sarcomas, underscores the potential of tetrahydroisoquinolines in drug discovery. This class of compounds is being investigated for its role in treating various diseases, including cancer and central nervous system disorders, suggesting a broad scope for research and development in pharmaceutical applications (Singh & Shah, 2017).

Acetylcholinesterase Inhibition

Studies on carbamates, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have contributed to understanding the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This research provides insights into the potential therapeutic applications of carbamates as AChE inhibitors, which could lead to developments in the treatment of diseases like Alzheimer's and myasthenia gravis. The exploration of carbamates' effects on AChE highlights the intersection of chemical research and neuropharmacology, with implications for designing new drugs and understanding their mechanisms of action (Rosenberry & Cheung, 2019).

properties

IUPAC Name

ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTGXKHINUARTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

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